![molecular formula C14H9Cl2FN2OS B238619 N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide, commonly known as DCF, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DCF is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of DCF is not fully understood. However, it has been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. DCF has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
DCF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. DCF has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is important for tumor growth. In addition, DCF has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
DCF has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. DCF has also been shown to have low toxicity in animal studies. However, there are some limitations to its use. DCF is not very water-soluble, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research involving DCF. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to determine its potential side effects and toxicity. DCF may also be useful in combination with other drugs for the treatment of various diseases. Finally, the development of more water-soluble derivatives of DCF may increase its potential for use in lab experiments.
合成法
The synthesis of DCF involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This compound is then reacted with 3,4-dichloroaniline to form the desired product, N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane.
科学的研究の応用
DCF has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. DCF has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and Alzheimer's disease.
特性
製品名 |
N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide |
|---|---|
分子式 |
C14H9Cl2FN2OS |
分子量 |
343.2 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H9Cl2FN2OS/c15-10-6-5-8(7-11(10)16)18-14(21)19-13(20)9-3-1-2-4-12(9)17/h1-7H,(H2,18,19,20,21) |
InChIキー |
WODUNJXYYYUMCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



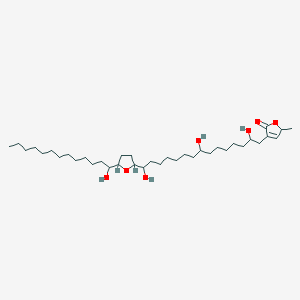
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
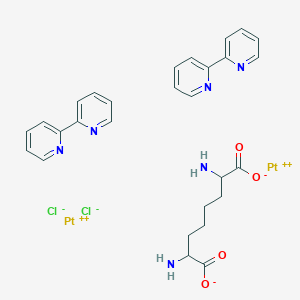

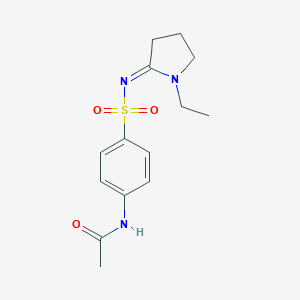

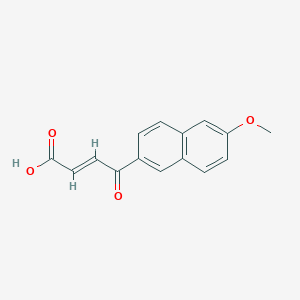
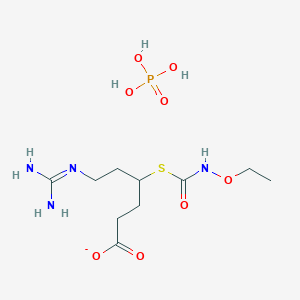
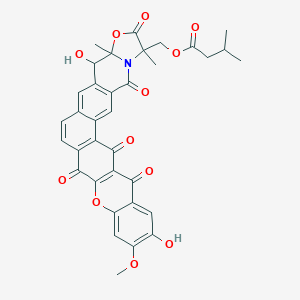
![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)